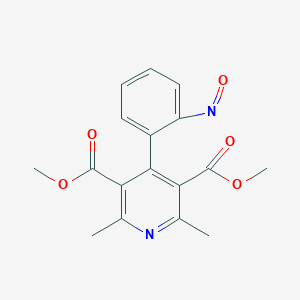

Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate

描述

This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.

生物活性

Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate (C17H16N2O6) is a compound that has garnered attention in pharmacological research due to its structural relation to the well-known calcium channel blocker nifedipine. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C17H16N2O6

- Molecular Weight : 344.32 g/mol

- Crystal System : Triclinic

- Space Group : P1

- Cell Parameters :

- a = 7.578 Å

- b = 8.141 Å

- c = 14.235 Å

- α = 103.32°

- β = 93.75°

- γ = 105.39°

The dihedral angle between the nitrosophenyl ring and the pyridine ring is approximately 67.1° .

This compound exhibits calcium antagonistic activity , similar to other compounds in the 1,4-dihydropyridine class. This activity is primarily due to its ability to inhibit the influx of calcium ions () through plasma membrane channels, which is crucial for various physiological processes including muscle contraction and neurotransmitter release .

Therapeutic Implications

The compound's relationship with nifedipine suggests potential applications in treating cardiovascular disorders such as hypertension and angina. Nifedipine works by relaxing blood vessels, thereby lowering blood pressure and improving blood flow to the heart . The biological activity of this compound may extend to similar therapeutic uses.

Case Studies and Research Findings

- Calcium Channel Blockade : Research indicates that compounds like this compound effectively block channels, which has been linked to reduced myocardial oxygen demand and improved cardiac output in clinical settings .

- Photodegradation Studies : A study on nifedipine's photodegradation noted that it can form nitroso derivatives under light exposure, leading to the formation of compounds like this compound. This highlights the importance of understanding the stability and degradation pathways of such compounds in pharmaceutical formulations .

- Structure-Activity Relationship (SAR) : The biological activity has been correlated with specific structural features of the compound. For instance, modifications in the nitrophenyl group can significantly affect potency and selectivity towards calcium channels .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C17H16N2O6 |

| Molecular Weight | 344.32 g/mol |

| Crystal System | Triclinic |

| Dihedral Angle | 67.1° |

| Therapeutic Use | Antihypertensive |

科学研究应用

Medicinal Chemistry

1.1 Antihypertensive Properties

Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate is structurally related to nifedipine, which is used to treat hypertension. As a degradation product, it is essential for understanding the stability and efficacy of nifedipine formulations. Studies have shown that the compound retains some pharmacological activity similar to its parent drug, making it relevant in the development of new antihypertensive agents .

1.2 Drug Development

Research into the synthesis and modification of this compound has led to insights into creating more effective derivatives with improved therapeutic profiles. The compound's structural characteristics allow for modifications that could enhance its bioavailability and reduce side effects associated with existing antihypertensive medications .

Analytical Chemistry

2.1 Reference Standards

Due to its status as a degradation product of nifedipine, this compound serves as an important reference standard in pharmaceutical analysis. It is utilized in quality control processes to ensure the integrity and stability of nifedipine formulations during manufacturing and storage .

2.2 Chromatographic Techniques

The compound is often analyzed using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) techniques. These methods help in identifying the presence and concentration of the compound in various formulations, thus aiding in regulatory compliance and safety assessments .

Case Studies

3.1 Stability Studies

A study investigated the stability of nifedipine under various environmental conditions, revealing that this compound forms as a significant degradation product when exposed to light and moisture. This finding underscores the importance of proper storage conditions for maintaining drug efficacy .

3.2 Pharmacokinetic Research

Research has also focused on the pharmacokinetics of this compound compared to nifedipine. It was found that while it shares similar absorption characteristics, its metabolic pathway differs slightly, which could lead to variations in therapeutic outcomes for patients using formulations containing this impurity .

属性

IUPAC Name |

dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5/c1-9-13(16(20)23-3)15(11-7-5-6-8-12(11)19-22)14(10(2)18-9)17(21)24-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZLTKGYFZENFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=CC=C2N=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198466 | |

| Record name | 2,6-Dimethyl-4-(2'-nitrosophenyl)-3,5-pyridinedicarboxylic acid dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50428-14-3 | |

| Record name | Dehydronitrosonifedipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50428-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-4-(2'-nitrosophenyl)-3,5-pyridinedicarboxylic acid dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050428143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethyl-4-(2'-nitrosophenyl)-3,5-pyridinedicarboxylic acid dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 50428-14-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEHYDRONITROSONIFEDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23N9NLY17F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate differ from its parent compound, nifedipine?

A1: While the exact structural comparison with nifedipine isn't detailed in the research abstract, some key differences are highlighted. In this compound, the ester groups are not coplanar with the pyridine ring, unlike in nifedipine []. Additionally, this compound contains a nitroso group on the phenyl ring, whereas nifedipine has a nitro group in the same position []. This difference in functional groups and spatial orientation could significantly alter the molecule's interactions and overall activity compared to nifedipine.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。